Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a chemical compound with the CAS Number: 2160508-36-9 . It belongs to a class of compounds known as nitroxyl radicals .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several synthetic routes . For instance, one method involves the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral catalyst . Another approach uses a SmI2-mediated radical cyclization protocol .Molecular Structure Analysis
The molecular weight of this compound is 259.35 . Its InChI Code is 1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 .Chemical Reactions Analysis
This compound, as a nitroxyl radical, can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
One prominent application involves the intramolecular aminocarbonylation reaction catalyzed by palladium, which enables the formation of the 9-azabicyclo[4.2.1]nonane skeleton. This process is instrumental in the formal total synthesis of anatoxin-a, highlighting its utility in complex organic syntheses (C. Oh, Kee-Soo Kim, & W. Ham, 1998). Another example includes the preparation of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes as single diastereomers through intramolecular 1,3-dipolar cycloaddition, showcasing the compound's versatility in generating complex molecular architectures (P. Pádár et al., 2006).
Catalysis and Oxidation Reactions
The compound is also foundational in developing highly active organocatalysts for the oxidation of alcohols to their corresponding carbonyl compounds. The synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) illustrates its efficacy as a stable and unhindered class of nitroxyl radicals, offering a significant advantage over traditional catalysts like TEMPO (M. Shibuya et al., 2009).
Peptidomimetics and Drug Discovery
Furthermore, benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate derivatives are explored as constrained peptidomimetics . An efficient synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, underlining its potential in peptide-based drug discovery for generating rigid dipeptide mimetics (P. Mandal et al., 2005).
Molecular Complexity and Novel Compounds Synthesis
The multicomponent cascade reaction of 3-formylchromones with enaminones and heterocyclic ketene aminals (HKAs) to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives demonstrates an innovative approach for synthesizing complex molecules suitable for combinatorial and parallel syntheses (Yinggang Duan et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole alkaloids containing azabicyclo[331]nonane architecture, play a crucial role as anticancer, antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates .
Mode of Action
It is known that similar compounds, such as 9-azabicyclo[331]nonane N-oxyl (ABNO), efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .
Biochemical Pathways
It is known that similar compounds, such as 9-azabicyclo[331]nonane N-oxyl (ABNO), are part of a catalytic system useful for the aerobic oxidation of all categories of alcohols .
Result of Action
It is known that similar compounds, such as indole alkaloids containing azabicyclo[331]nonane architecture, have shown potential as anticancer, antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates .
properties
IUPAC Name |
benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABMMGNMSRJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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